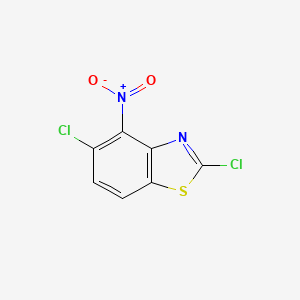

2,5-dichloro-4-nitro-1,3-benzothiazole

Description

2,5-Dichloro-4-nitro-1,3-benzothiazole is a heterocyclic aromatic compound characterized by a benzothiazole core substituted with chlorine atoms at positions 2 and 5 and a nitro group at position 2. This compound is notable for its electron-deficient structure, which arises from the electron-withdrawing effects of the nitro and chloro substituents. Such properties make it a valuable intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its synthesis typically involves nitration and chlorination reactions, followed by purification using methods such as recrystallization or column chromatography, as outlined in standard laboratory protocols .

Propriétés

IUPAC Name |

2,5-dichloro-4-nitro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2S/c8-3-1-2-4-5(6(3)11(12)13)10-7(9)14-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKSOPCCDWGCJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC(=N2)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243507-48-2 | |

| Record name | 2,5-dichloro-4-nitro-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-4-nitro-1,3-benzothiazole typically involves the nitration of 2,5-dichlorobenzothiazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dichloro-4-nitro-1,3-benzothiazole undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium thiolate or primary amines in polar solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution: Formation of 2,5-disubstituted benzothiazoles.

Reduction: Formation of 2,5-dichloro-4-amino-1,3-benzothiazole.

Oxidation: Formation of various oxidized benzothiazole derivatives.

Applications De Recherche Scientifique

2,5-Dichloro-4-nitro-1,3-benzothiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 2,5-dichloro-4-nitro-1,3-benzothiazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular processes, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2,5-dichloro-4-nitro-1,3-benzothiazole can be contextualized by comparing it to analogous heterocycles, including 2,1,3-benzothiadiazoles , benzoxadiazoles , and other nitro/chloro-substituted benzothiazoles.

Structural and Electronic Properties

- 2,1,3-Benzothiadiazoles: These compounds share a similar fused-ring system but differ in the positions of heteroatoms. For example, 4,7-diphenylethynyl-2,1,3-benzothiadiazole exhibits strong luminescent properties due to extended π-conjugation, a feature less pronounced in this compound due to its electron-withdrawing substituents .

- Benzoxadiazoles : Replacing sulfur with oxygen (e.g., 2,1,3-benzoxadiazole) reduces electron deficiency, leading to higher solubility in polar solvents compared to the chloro-nitro benzothiazole derivative.

Physicochemical Properties

Table 1 summarizes key properties of this compound and related compounds:

- Thermal Stability : The nitro and chloro groups in this compound reduce its thermal stability compared to 2,1,3-benzothiadiazoles, which retain structural integrity up to 250°C .

- Solubility: The compound’s low solubility in non-polar solvents contrasts with benzoxadiazoles, which exhibit better compatibility with organic matrices due to reduced electronegativity.

Reactivity and Functional Utility

- Electrophilic Reactivity : The nitro group enhances electrophilic substitution reactivity, making the compound a precursor for further derivatization. This contrasts with benzothiadiazoles, where ethynyl groups promote cross-coupling reactions for material science applications .

- Biological Activity : Chloro-nitro benzothiazoles are often explored as fungicides, whereas benzothiadiazoles with extended π-systems are prioritized in optoelectronics.

Research Findings and Limitations

Recent studies highlight the following:

- Synthetic Challenges : Purification of this compound is complicated by byproducts from nitration, necessitating advanced techniques like high-performance liquid chromatography (HPLC) .

- Comparative Performance : While benzothiadiazoles excel in photophysical applications, the target compound’s bioactivity profile is superior in pesticidal screenings.

Activité Biologique

2,5-Dichloro-4-nitro-1,3-benzothiazole (DCNBT) is a compound belonging to the benzothiazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of DCNBT, focusing on its antibacterial, anticancer, and antioxidant properties, supported by data tables and research findings.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzothiazole derivatives, including DCNBT. The mechanism of action primarily involves inhibition of bacterial enzymes such as DNA gyrase and dihydroorotase.

Key Findings:

- DCNBT exhibits significant antibacterial activity against various strains including E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- The Minimum Inhibitory Concentration (MIC) for DCNBT was found to be comparable to standard antibiotics like streptomycin, indicating its potential as an effective antibacterial agent.

Table 1: Antibacterial Activity of DCNBT

| Compound | Target Bacteria | MIC (mg/ml) | Reference |

|---|---|---|---|

| This compound | E. coli | 0.15 | |

| Staphylococcus aureus | 0.10 | ||

| Pseudomonas aeruginosa | 0.25 |

2. Anticancer Activity

DCNBT has also been investigated for its anticancer properties. Studies indicate that benzothiazole derivatives can inhibit tumor cell growth across various cancer types.

Case Studies:

- A study demonstrated that benzothiazole derivatives including DCNBT showed cytotoxic effects in human cancer cell lines such as DU-145 (prostate cancer) and HepG2 (liver cancer).

- The compound exhibited a CC50 value of approximately 8 µM against DU-145 cells, indicating significant antiproliferative activity.

Table 2: Anticancer Activity of DCNBT

3. Antioxidant Activity

The antioxidant properties of benzothiazole derivatives are also noteworthy. These compounds have shown potential in reducing oxidative stress in various biological systems.

Research Insights:

- DCNBT was evaluated for its ability to scavenge free radicals and exhibited promising antioxidant activity in vitro.

- The compound's mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them.

Table 3: Antioxidant Activity of DCNBT

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dichloro-4-nitro-1,3-benzothiazole, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves nitration and halogenation steps. For example, nitro groups can be introduced via electrophilic substitution using nitric acid in sulfuric acid, followed by chlorination with reagents like POCl₃ or Cl₂ gas. A reflux setup (e.g., 18 hours in DMSO or ethanol) is often employed for intermediate purification . Key factors include temperature control (e.g., 0°C for diazotization in azide formation) and stoichiometric ratios of reagents to minimize side reactions .

Q. How can the purity and structural identity of this compound be verified experimentally?

- Melting Point (m.p.): Compare observed m.p. with literature values (e.g., 94–95°C for analogous dichlorobenzothiazoles) .

- Spectroscopy: Use NMR (¹H/¹³C) to confirm substitution patterns and FT-IR to identify nitro (–NO₂) and C–Cl stretches.

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₂Cl₂N₂O₂S: theoretical MW 249.93).

- Elemental Analysis: Ensure C, H, N, S, and Cl percentages match theoretical values .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of toxic vapors.

- Storage: Keep in airtight containers at –20°C for long-term stability .

- Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths/angles and confirms nitro group orientation. For example, SHELXTL software can model thermal displacement parameters and detect crystallographic disorder . High-resolution data (e.g., <1.0 Å) are critical for distinguishing between isomeric forms or polymorphs .

Q. What strategies mitigate conflicting spectroscopic data when characterizing reactive intermediates in the synthesis of this compound?

- In-situ Monitoring: Use real-time techniques like ReactIR to track nitro group formation.

- Isolation of Intermediates: Purify intermediates (e.g., via column chromatography) before characterization.

- Cross-Validation: Combine NMR, HPLC, and X-ray data to resolve discrepancies in substituent positioning .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

Density Functional Theory (DFT) calculates electron density maps to identify electrophilic centers. For example, the nitro group’s –M effect directs nucleophiles to the para position relative to chlorine. Solvent effects (e.g., DMSO polarity) can be modeled using COSMO-RS .

Q. What experimental designs are effective for evaluating the bioactivity of this compound against resistant microbial strains?

- Microplate Assays: Test minimum inhibitory concentrations (MIC) using serial dilutions in 96-well plates.

- Time-Kill Studies: Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects.

- Synergy Testing: Combine with commercial antibiotics (e.g., β-lactams) to identify potentiation effects .

Methodological Tables

Q. Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₇H₂Cl₂N₂O₂S | |

| Molecular Weight | 249.93 g/mol | |

| Melting Point | 94–95°C (analogous compound) | |

| Density | ~1.56 g/cm³ (predicted) | |

| Solubility | Insoluble in water; soluble in DMSO |

Q. Table 2: Example Reaction Conditions for Nitro Functionalization

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → 25°C, 4 hr | 65% | |

| Chlorination | POCl₃, reflux, 18 hr | 70–80% | |

| Purification | Recrystallization (ethanol/water) | >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.